3'-Fluoro-2-iodo-4'-methoxybenzophenone
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Overview
Description
3’-Fluoro-2-iodo-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10FIO2 It is a benzophenone derivative characterized by the presence of fluoro, iodo, and methoxy substituents on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2-iodo-4’-methoxybenzophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a fluoro-methoxybenzene derivative with an iodo-benzoyl chloride. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for 3’-Fluoro-2-iodo-4’-methoxybenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3’-Fluoro-2-iodo-4’-methoxybenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the fluoro and methoxy substituents retained on the benzene ring .
Scientific Research Applications
3’-Fluoro-2-iodo-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Fluoro-2-iodo-4’-methoxybenzophenone involves its interaction with molecular targets through its functional groups. The fluoro and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the iodo group can undergo halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets .
Comparison with Similar Compounds
- 3-Fluoro-4-methoxybenzaldehyde
- 2-Iodo-4’-methoxybenzophenone
- 4-Iodobenzotrifluoride
Comparison: 3’-Fluoro-2-iodo-4’-methoxybenzophenone is unique due to the combination of fluoro, iodo, and methoxy groups on the benzophenone scaffold. This combination imparts distinct electronic and steric properties, making it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(2-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO2/c1-18-13-7-6-9(8-11(13)15)14(17)10-4-2-3-5-12(10)16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIOPNCUWPRCBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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